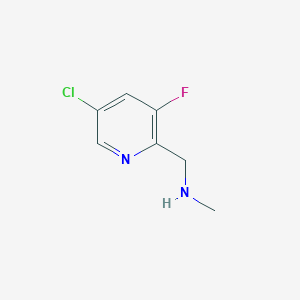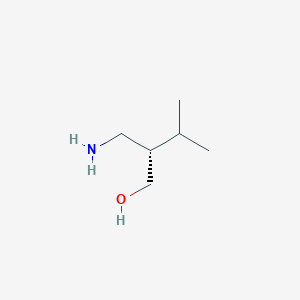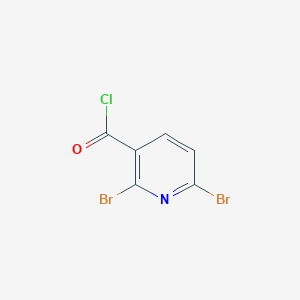![molecular formula C8H7NO2S B15222707 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds. For example, the reaction of 2-aminobenzenethiol with 2-halo-N-(2-halophenyl)acetamides in the presence of a copper catalyst can yield the desired benzothiazine derivative . The reaction typically proceeds through a cascade process involving SN2 substitution, deacetylation, and coupling steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
化学反応の分析
Types of Reactions
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 5-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.
Reduction: Formation of dihydro-5-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, such as enzymes and receptors. The hydroxyl group and the thiazine ring are likely involved in these interactions, contributing to the compound’s overall reactivity and efficacy .
類似化合物との比較
Similar Compounds
8-Nitro-4H-benzo[e][1,3]thiazin-4-ones: Known for their antitubercular activity.
2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives: Synthesized using multicomponent reactions and have various applications.
Uniqueness
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H7NO2S |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
5-hydroxy-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) |
InChIキー |
KREMEUJYUPPDPO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(C=CC=C2S1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
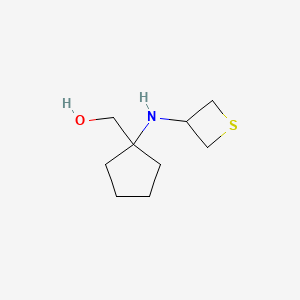
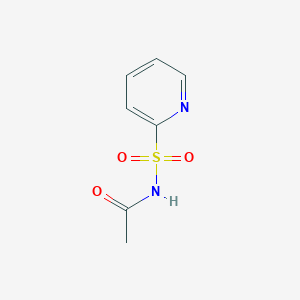
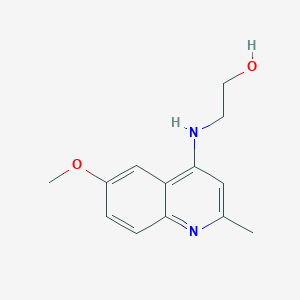
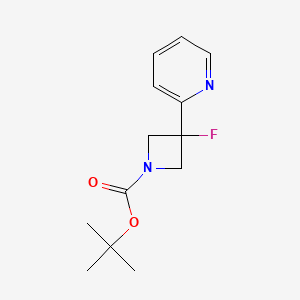
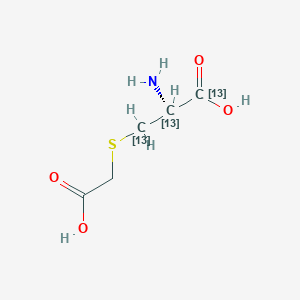
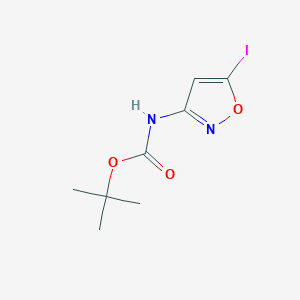
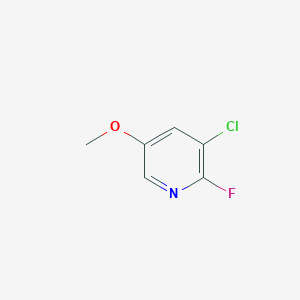
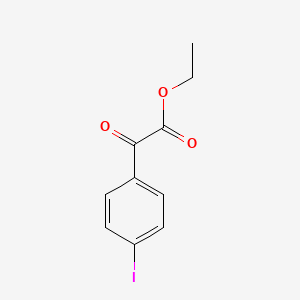
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)
